molecular formula C17H16N2S B12155943 N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B12155943
M. Wt: 280.4 g/mol
InChI Key: DOHMPNDALFUUSZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2,3-dimethylaniline with 4-phenylthiazol-2-amine under specific conditions. One common method involves the use of a condensation reaction where the amine group of 2,3-dimethylaniline reacts with the thiazole ring to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as palladium and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with various biological pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-hydroxybenzamide
  • N-(2,3-dimethylphenyl)-4-phenylthiazole

Uniqueness

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2S/c1-12-7-6-10-15(13(12)2)18-17-19-16(11-20-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)

InChI Key

DOHMPNDALFUUSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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